molecular formula C9H12N2O4 B6639194 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid

3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid

Cat. No. B6639194
M. Wt: 212.20 g/mol
InChI Key: UPSVLRZHDDWCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid, also known as MOBA, is a synthetic amino acid that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. MOBA is a non-proteinogenic amino acid, which means it is not naturally occurring in proteins, but it can be incorporated into peptides and proteins using chemical synthesis methods.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins depends on their specific structure and function. 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been shown to interact with enzymes, receptors, and other proteins in a variety of ways, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions.
Biochemical and Physiological Effects:
3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins have been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis in cancer cells. 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins have also been shown to have antimicrobial activity against a variety of pathogens.

Advantages and Limitations for Lab Experiments

3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins have several advantages for use in lab experiments, including their stability, ease of synthesis, and ability to be incorporated into peptides and proteins using standard chemical synthesis methods. However, 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins may have limitations in terms of their solubility, stability, and potential toxicity.

Future Directions

There are several future directions for research on 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins, including the development of new drugs for the treatment of cancer and infectious diseases, the study of protein-protein interactions, and the design of new biomaterials for use in tissue engineering and drug delivery. Additionally, the use of 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins in combination with other therapeutic agents may lead to the development of more effective treatments for a variety of diseases.

Synthesis Methods

3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. The most commonly used method for 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid synthesis is solid-phase peptide synthesis, which involves the stepwise assembly of the peptide chain on a solid support using protected amino acids. The final step involves the deprotection of the side chains and cleavage of the peptide from the solid support.

Scientific Research Applications

3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been used in various scientific research applications, including the development of new drugs, the study of protein structure and function, and the design of new biomaterials. 3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid-containing peptides and proteins have shown potential as antimicrobial agents, anticancer agents, and inhibitors of enzyme activity.

properties

IUPAC Name

3-[(4-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-5-4-15-11-8(5)9(14)10-6(2)3-7(12)13/h4,6H,3H2,1-2H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSVLRZHDDWCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C(=O)NC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid

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